![molecular formula C28H40N2O4 B015121 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate CAS No. 26090-29-9](/img/structure/B15121.png)
2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate involves complex chemical reactions, often requiring specific conditions and catalysts. For instance, compounds with related structures and functionalities have been synthesized through routes that may involve Knoevenagel condensation reactions, intramolecular cycloaddition reactions, or employing catalytic amounts of specific reagents under controlled conditions (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate has been elucidated through techniques like X-ray diffraction analysis. These studies reveal details about the conformation, bond lengths, angles, and overall geometry of the molecule, which are crucial for understanding its reactivity and properties. One example includes the crystal and molecular structure analysis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, showing the Z conformation about the C=C bond and providing insights into the molecular geometry (Kumar et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in the formation of new bonds, introduction of functional groups, or the creation of complex structures with unique properties. For example, the reaction of 2-ethoxycarbonylmethyl-4H-3,1-benzoxazin-4-one with malononitrile under specific conditions leads to products with significant structural changes, demonstrating the compound's reactivity and potential for chemical transformations (Ukrainets et al., 2007).
Scientific Research Applications
Polymer Synthesis and Properties
One significant application of derivatives similar to 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate is in the field of polymer synthesis. Chain-growth polycondensation methods have been developed to synthesize well-defined aramides, including block copolymers containing aramides with low polydispersity. A study by Yokozawa et al. (2002) demonstrated this by synthesizing phenyl 4-(4-octyloxybenzylamino)benzoate, which polymerizes to give well-defined aromatic polyamides having the 4-octyloxybenzyl groups as a protecting group on nitrogen in an amide. This method was shown to be effective for creating soluble block copolymers of poly(N-octyl-p-benzamide) and poly(p-benzamide) with controlled molecular weight and low polydispersity (Yokozawa et al., 2002).
Liquid Crystal Synthesis
Another application is in the synthesis of monomers for liquid crystalline polysiloxanes. Bracon et al. (2000) synthesized two series of monomers, including 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates, exhibiting high smectogen properties. These compounds displayed varying thermotropic properties depending on the rigid mesogenic core and the length of the fluorinated moiety (Bracon et al., 2000).
Pharmacological Research
In pharmacological research, compounds structurally similar to 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate have been studied for their potential as anti-juvenile hormone agents. For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate was prepared as an anti-juvenile hormone agent, inducing precocious metamorphosis in silkworm larvae, a symptom of juvenile hormone deficiency. The specific functional groups on the benzene ring were found to be crucial for this activity (Ishiguro et al., 2003).
Liquid Crystal Properties
Lai et al. (2007) conducted research on the molecular stacking and conformation of ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate. The study found that variations in mesogenic behaviors resulted from different lengths of alkyl chains. This implies that derivatives of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate might exhibit unique liquid crystal properties depending on the structure (Lai et al., 2007).
properties
IUPAC Name |
2-(diethylamino)ethyl 4-[(2-octoxybenzoyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O4/c1-4-7-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(5-2)6-3/h11-12,14-19H,4-10,13,20-22H2,1-3H3,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTIDDHANGFPGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275420 | |
Record name | 2-(Diethylamino)ethyl 4-[2-(octyloxy)benzamido]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate | |
CAS RN |
26090-29-9 | |
Record name | 2-(Diethylamino)ethyl 4-[[2-(octyloxy)benzoyl]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26090-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026090299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Diethylamino)ethyl 4-[2-(octyloxy)benzamido]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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